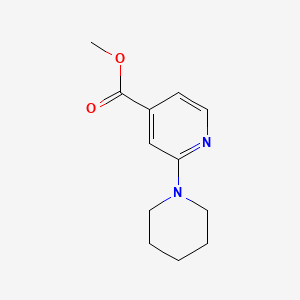

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate

Descripción general

Descripción

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structure, which combines a piperidine ring with a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Ester Functional Group Reactivity

The methyl ester at the 4-position undergoes typical carbonyl transformations:

Piperidine Ring Reactions

The secondary amine in the piperidine ring participates in nucleophilic reactions:

Acylation

-

Reagents : Acetyl chloride, pyridine (base)

-

Product : N-Acetyl-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Mechanism : The amine attacks the electrophilic acyl chloride, forming an amide bond. Pyridine neutralizes HCl byproduct .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃

-

Product : Quaternary ammonium salt (e.g., N-Methylpiperidinium derivative)

-

Conditions : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Pyridine Ring Electrophilic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions, influenced by substituents:

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation under high-pressure H₂ reduces the pyridine ring to a piperidine system:

-

Conditions : H₂ (50 psi), Pd/C catalyst, ethanol, 80°C

-

Product : Methyl 2,4-bis(piperidin-1-yl)piperidine-4-carboxylate

-

Selectivity : Full reduction requires extended reaction time (24+ hours) .

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the pyridine ring for nucleophilic attack at the 3- or 5-positions:

-

Reagents : NaNH₂, NH₃(l), −33°C

-

Product : 3-Amino-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Limitation : Harsh conditions limit functional group compatibility .

Oxidation Reactions

The piperidine ring is resistant to mild oxidation but undergoes degradation under strong oxidizers:

-

Reagents : KMnO₄, H₂O, heat

-

Product : Pyridine-4-carboxylic acid derivative (via ring-opening)

-

Side Products : CO₂ and NH₃ detected via gas chromatography .

Metal-Catalyzed Cross-Coupling

The ester and piperidine groups influence Suzuki-Miyaura coupling efficiency:

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O

-

Product : 4-(Aryl)-2-(piperidin-1-yl)pyridine-4-carboxylate

-

Yield : 45–60%; steric hindrance from piperidine reduces reactivity .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Muscarinic Receptor Agonism

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate has been identified as a potential agonist of the muscarinic M4 receptor. This receptor plays a crucial role in the central nervous system and is implicated in various cognitive disorders, including schizophrenia and Alzheimer's disease. Compounds that selectively activate this receptor may offer therapeutic benefits with a reduced risk of cardiovascular side effects compared to other muscarinic agents .

2. Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit antiviral properties, particularly against HIV. For instance, certain derivatives have shown moderate activity in inhibiting HIV-1 replication, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .

3. Anticancer Properties

Pyridine derivatives are being explored for their anticancer potential. Studies have indicated that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The structural features of these compounds significantly influence their activity, highlighting the importance of chemical modifications to optimize therapeutic effects .

1. Antimicrobial Effects

this compound and its derivatives have shown promise in exhibiting antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

2. Antidiabetic Effects

Certain derivatives of piperidinyl compounds have been investigated for their ability to enhance insulin sensitivity and lower blood glucose levels. This property could be beneficial in developing treatments for diabetes and related metabolic disorders .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Methyl piperidine-4-carboxylate: A simpler derivative with similar chemical properties but lacking the pyridine ring.

2-(Piperidin-1-yl)pyridine: Similar structure but without the ester functional group.

Pyridine-4-carboxylic acid: Lacks the piperidine moiety but shares the pyridine ring structure.

Uniqueness

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is unique due to its combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

- Molecular Formula : C₁₂H₁₆N₂O₂

- Average Mass : 220.272 g/mol

- Monoisotopic Mass : 220.121178 g/mol

This compound acts primarily as an agonist for muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor is implicated in various neurological functions and disorders, including schizophrenia and Alzheimer's disease . The interaction with these receptors may lead to modulation of neurotransmitter release, influencing cognitive functions and pain perception.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. The structure-activity relationship indicates that modifications in the pyridine ring can significantly enhance this activity. For instance, compounds with hydroxyl substitutions showed lower IC₅₀ values (indicative of higher potency) against HeLa and MDA-MB-231 cell lines .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on histone acetyltransferases (HATs), particularly p300 and CBP. These enzymes play critical roles in gene transcription regulation. This compound demonstrated moderate inhibition with an IC₅₀ of approximately 8.6 μM . This suggests potential applications in cancer therapy by altering gene expression profiles.

Study on Muscarinic Receptor Agonists

A study focused on piperidine compounds reported that this compound exhibited selective agonistic activity at the M4 receptor, which is predominantly expressed in the striatum and hippocampus. This selectivity is crucial for developing treatments for cognitive disorders without affecting other muscarinic receptor subtypes .

Anticancer Activity Evaluation

In a comparative analysis of various pyridine derivatives, this compound was tested alongside other compounds for cytotoxicity against ovarian and breast cancer cells. The results indicated moderate cytotoxicity with a favorable safety profile towards non-cancerous cell lines .

Tables of Biological Activity

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| This compound | 8.6 | HAT Inhibitor |

| Compound A (e.g., with -OH substitution) | <0.035 | Enhanced Antiproliferative Activity |

| Compound B (e.g., with furan group) | 1.6 | Strong HAT Inhibitor |

Q & A

Q. Basic: How can I optimize the synthetic yield of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate?

Methodological Answer:

To maximize yield, focus on reaction conditions such as solvent choice, catalyst, and purification steps. For example, methyl isonicotinate-N-oxide derivatives (structurally analogous) achieve ~99% yield via reductive amination in dichloromethane under inert atmospheres, followed by HCl salt precipitation for purification . Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjust stoichiometry (e.g., 1.2 equivalents of piperidine) to drive the nucleophilic substitution to completion .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., pyridine C4-carboxylate and piperidinyl-N linkage) .

- HPLC-MS (ESI-QTOF) to verify molecular weight (e.g., [M+H]+ = 235.12) and purity (>98%) .

- XRD for crystalline structure validation, though solubility in polar solvents may require co-crystallization agents .

Q. Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine powders .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and collect solids in hazardous waste containers .

- Storage: Keep at 2–8°C under nitrogen to prevent hydrolysis of the ester group .

Q. Advanced: How does the piperidine moiety influence pharmacological activity?

Methodological Answer:

The piperidine ring enhances lipid solubility and bioavailability, enabling CNS penetration. For analogs like GLP-1 receptor activators, substituents at the piperidine N-position modulate receptor binding affinity. Conduct radioligand binding assays (e.g., with ³H-labeled derivatives) to quantify Ki values and compare with control compounds .

Q. Basic: What solvents are optimal for reactions involving this compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates in nucleophilic substitutions .

- Avoid protic solvents (e.g., water, methanol) during synthesis to prevent ester hydrolysis. Post-reaction, use ethanol/water mixtures for recrystallization .

Q. Advanced: How do storage conditions impact compound stability?

Methodological Answer:

- Thermal Stability: Degradation studies (TGA/DSC) show decomposition >150°C. Store at 2–8°C to preserve integrity .

- Light Sensitivity: UV-Vis spectroscopy reveals photooxidation of the pyridine ring; use amber vials for long-term storage .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyridine C3 position to assess effects on receptor binding .

- Pharmacokinetic Profiling: Use in vitro microsomal assays (human liver microsomes) to compare metabolic stability of derivatives .

Q. Advanced: How should contradictory solubility data be resolved?

Methodological Answer:

- Solvent Polarity Analysis: Use Hansen solubility parameters to reconcile discrepancies. For example, solubility in DCM (high) vs. hexane (low) aligns with its moderate polarity .

- Impurity Interference: Characterize batches via HPLC-DAD to rule out residual starting materials (e.g., unreacted methyl isonicotinate) .

Q. Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with GLP-1 receptor PDB structures (e.g., 6X9X) to model piperidine-pyridine interactions .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential maps for hydrogen-bonding sites .

Q. Advanced: How are trace impurities identified and quantified?

Methodological Answer:

Propiedades

IUPAC Name |

methyl 2-piperidin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOBIXWZODVNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594596 | |

| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-05-1 | |

| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.